[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester
Overview
Description
[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester typically involves the reaction of 4-aminoacetophenone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the development of new organic compounds.
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable derivatives makes it useful in labeling and tracking biological molecules.
Medicine
In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. It serves as a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry
In industrial applications, this compound is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions. These interactions can modulate various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester
- 4-(4-Amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, [1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester exhibits unique reactivity due to the presence of both an amino group and a tert-butyl ester group. This combination allows for a broader range of chemical modifications and applications. Its stability and ease of synthesis further enhance its utility in various research and industrial contexts.
Properties
IUPAC Name |
tert-butyl N-[2-(4-aminophenyl)propan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-14(4,5)10-6-8-11(15)9-7-10/h6-9H,15H2,1-5H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLPYVWJWADJIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264916-40-7 | |
Record name | tert-butyl N-[2-(4-aminophenyl)propan-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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